Teneligliptina D8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

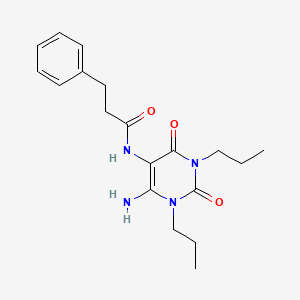

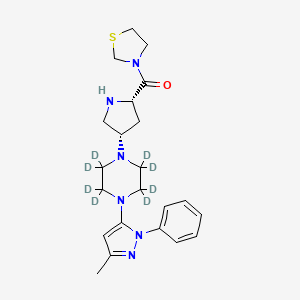

Teneligliptin D8 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. . Teneligliptin D8 is specifically designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy.

Aplicaciones Científicas De Investigación

Teneligliptin D8 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of deuterium substitution on drug stability and reactivity.

Biology: Investigated for its potential effects on various biological pathways and its interactions with different enzymes.

Mecanismo De Acción

Target of Action

Teneligliptin D8 primarily targets the enzyme known as dipeptidyl peptidase-4 (DPP-4) . This enzyme plays a crucial role in the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones are integral to the regulation of blood sugar levels, particularly after meals .

Mode of Action

The interaction of Teneligliptin D8 with its target, DPP-4, results in the inhibition of this enzyme . This inhibition slows down the degradation of incretin hormones, leading to increased and prolonged levels of active GLP-1 and GIP . The elevated levels of these hormones stimulate the pancreatic beta cells to produce insulin, which in turn helps to regulate blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by Teneligliptin D8 is the incretin pathway . By inhibiting DPP-4, Teneligliptin D8 prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion . This results in a reduction of blood glucose levels .

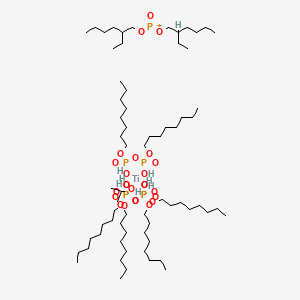

Pharmacokinetics

Teneligliptin D8 exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This contributes to the high bioavailability of Teneligliptin D8, ensuring its effective action in the body .

Result of Action

The molecular and cellular effects of Teneligliptin D8’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, Teneligliptin D8 stimulates the production of insulin . This leads to improved control of blood glucose levels, particularly after meals . Additionally, Teneligliptin D8 has been shown to activate beta-cell function and decrease insulin resistance .

Análisis Bioquímico

Biochemical Properties

Teneligliptin D8 interacts with the DPP-4 enzyme, which is widely distributed throughout the body . This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Thus, the incretins stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

In the context of cellular effects, Teneligliptin D8 influences cell function by modulating the activity of the DPP-4 enzyme and thereby affecting the levels of incretin hormones . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Teneligliptin D8 exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity . This leads to an increase in the levels of incretin hormones, which in turn stimulate the production of insulin .

Temporal Effects in Laboratory Settings

It has been observed that Teneligliptin D8 treatment is associated with significant improvements in fasting plasma glucose (FPG) levels and homeostasis model assessment (HOMA) parameters .

Dosage Effects in Animal Models

It has been observed that Teneligliptin D8 treatment is associated with weight gain .

Metabolic Pathways

Teneligliptin D8 is involved in the incretin hormone pathway, where it interacts with the DPP-4 enzyme . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a DPP-4 inhibitor, it is likely that it interacts with transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely that it is localized to the same compartments or organelles as this enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Teneligliptin D8 involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which is a crucial component of the Teneligliptin structure.

Piperazine Derivative Formation: The next step involves the formation of a piperazine derivative, which is then coupled with the pyrazole ring.

Introduction of the Thiazolidine Ring:

Industrial Production Methods

Industrial production of Teneligliptin D8 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Teneligliptin D8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

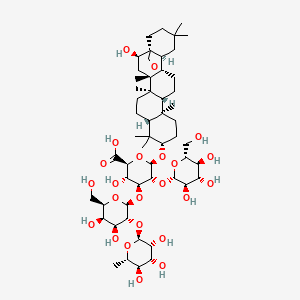

Comparación Con Compuestos Similares

Similar Compounds

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.

Saxagliptin: Similar to Sitagliptin, it inhibits the dipeptidyl peptidase-4 enzyme and is used in diabetes management.

Vildagliptin: Another member of the gliptin class, used for controlling blood glucose levels in diabetic patients.

Uniqueness

Teneligliptin D8 is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolism, and potentially longer-lasting effects compared to its non-deuterated counterparts .

Propiedades

IUPAC Name |

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-POOPOPQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

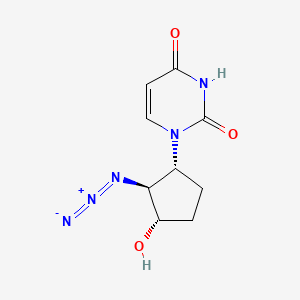

Q1: What is the purpose of using teneligliptin D8 in this research?

A1: Teneligliptin D8 serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.

Q2: How does the method differentiate between teneligliptin and teneligliptin D8?

A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and teneligliptin D8 have different masses due to the presence of deuterium isotopes in teneligliptin D8. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)